Product packaging for 3-(2-Chlorophenoxy)piperidine(Cat. No.:CAS No. 902837-29-0)

3-(2-Chlorophenoxy)piperidine

Cat. No.: B1629366
CAS No.: 902837-29-0
M. Wt: 211.69 g/mol
InChI Key: PCMSYMYPZAQMON-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Chemical Space and Derivatives

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in both natural alkaloids and synthetic pharmaceuticals. nih.gov It is one of the most common nitrogen-containing heterocyclic rings found in the structure of approved drugs. thieme-connect.com Piperidine derivatives are a cornerstone of drug discovery, exhibiting a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antipsychotic properties. bohrium.comresearchgate.net

The versatility of the piperidine scaffold stems from its three-dimensional structure and its ability to be readily substituted at various positions, allowing for fine-tuning of its pharmacological and pharmacokinetic properties. thieme-connect.combohrium.com The introduction of a chiral center, for instance, can significantly influence a molecule's biological activity and selectivity. thieme-connect.com The incorporation of specific substituents, such as the 2-chlorophenoxy group in 3-(2-Chlorophenoxy)piperidine, creates a new chemical entity with a unique profile. Researchers investigate such derivatives to explore novel interactions with biological targets that may not be achievable with previously known compounds. ontosight.ai

Significance of Novel Chemical Entities in Pharmaceutical Innovation

A Novel Chemical Entity (NCE) is a compound with a chemical structure that has not been previously approved for therapeutic use. biosolveit.desc-ctsi.org NCEs are the bedrock of pharmaceutical research and development, as they represent potential first-in-class medicines with new mechanisms of action. biosolveit.defrontiersin.org The discovery and development of NCEs are crucial for addressing unmet medical needs and expanding the arsenal (B13267) of treatments for many chronic and life-threatening conditions. sc-ctsi.orgfrontiersin.org

The process of bringing an NCE to market is a lengthy and complex endeavor, beginning with preclinical research to assess its safety, toxicity, and metabolic profile. The investigation of compounds like this compound falls into this initial discovery phase. The primary goal is to identify promising lead compounds that demonstrate significant activity against a biological target implicated in a disease. The development of NCEs is driven by a multidisciplinary approach, involving collaboration between chemists, biochemists, and pharmacologists to rapidly identify, characterize, and refine these potential new drugs. frontiersin.org

Research Objectives and Scope for this compound Investigations

The investigation of a novel compound such as this compound is guided by a structured set of research objectives aimed at fully characterizing its chemical and biological properties. The scope is typically confined to non-clinical laboratory studies.

Key Research Objectives:

Synthesis and Characterization: The primary objective is to develop and optimize efficient synthetic routes for the compound and its analogues. nih.govnih.gov This includes full characterization to confirm its structure and purity.

Biological Screening: The compound would undergo screening against a panel of biological targets, such as receptors and enzymes, to identify any potential pharmacological activity. ontosight.aious-research.no This initial screening helps to uncover its mechanism of action. ous-research.no

Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure relates to biological activity, researchers synthesize and evaluate a library of related compounds. nih.gov For example, the position of the chlorine atom on the phenoxy ring might be altered, or different substituents might be placed on the piperidine ring to observe the impact on potency and selectivity. nih.gov

Pharmacokinetic Profiling: In vitro and in vivo studies are conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties. ous-research.no This includes assessing its metabolic stability and identifying its major metabolites. ous-research.no

Target Validation: Once a primary biological target is identified, further studies are performed to confirm the interaction and understand its functional consequences at a cellular level. mdpi.com This may involve techniques like quantitative structure-activity relationship (QSAR) modeling to predict the activity of further analogues. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B1629366 3-(2-Chlorophenoxy)piperidine CAS No. 902837-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMSYMYPZAQMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639950
Record name 3-(2-Chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-29-0
Record name 3-(2-Chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 2 Chlorophenoxy Piperidine

Retrosynthetic Analysis for the 3-(2-Chlorophenoxy)piperidine Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnection points that form the basis of most synthetic strategies. The most logical disconnections are at the ether linkage (C-O) and the nitrogen-carbon bonds (C-N) of the piperidine (B6355638) ring.

Ether (C-O) Bond Disconnection : This approach simplifies the molecule into two key synthons: a 3-hydroxypiperidine (B146073) precursor and a 2-chlorophenol (B165306) moiety. The 3-hydroxypiperidine would require protection of the secondary amine, typically as a carbamate (B1207046) (e.g., Boc-), to prevent side reactions during the ether formation step. The 2-chlorophenol is a commercially available starting material.

Piperidine Ring (C-N) Disconnections : A more complex approach involves building the piperidine ring itself. This can be envisioned through various cyclization strategies, such as an intramolecular reductive amination of a δ-amino ketone or an intramolecular cyclization of an amino-epoxide derived from 2-chlorophenoxy precursors.

These retrosynthetic pathways guide the design of practical, multi-step syntheses for the target compound and its analogues.

Development of Novel Synthetic Strategies for Piperidine Derivatives

The piperidine motif is a crucial structural element in numerous biologically active compounds, leading to extensive research into novel and efficient synthetic methods. nih.govnih.gov

Multi-Step Organic Synthesis Approaches

The synthesis of this compound and its derivatives is typically achieved through multi-step sequences that assemble the core structure from simpler starting materials. A common and practical approach involves the coupling of a pre-formed piperidine ring with the appropriate aryloxy group.

One established method is the Williamson ether synthesis or related coupling reactions. This would involve:

Protection : The nitrogen of a commercially available 3-hydroxypiperidine is protected, for example, with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-3-hydroxypiperidine.

Coupling : The resulting alcohol is then coupled with 2-chlorophenol. A Mitsunobu reaction, using reagents like diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (TPP), can effectively form the ether linkage. nih.gov

Deprotection : The final step involves the removal of the protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the target secondary amine, this compound. nih.govmdpi.com

Alternative routes can involve the N-alkylation of the piperidine ring with a side chain already containing the 2-chlorophenoxy group. For instance, 2-chlorophenol can be reacted with a dihaloalkane (e.g., 1-bromo-3-chloropropane) to form a chlorophenoxyalkyl halide, which is then used to alkylate a suitable piperidine precursor.

Stereoselective and Enantioselective Synthesis

Given that the 3-position of the piperidine ring is a stereocenter, controlling the stereochemistry is often a critical aspect of synthesis, particularly for pharmaceutical applications. Several strategies have been developed for the stereoselective synthesis of substituted piperidines. rsc.org

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials. For instance, the synthesis could begin with commercially available (R)- or (S)-N-Boc-3-hydroxypiperidine, allowing the chirality to be carried through the synthetic sequence to the final product.

Asymmetric Catalysis : Gold-catalyzed reactions have been employed for the modular and stereoselective synthesis of piperidines. nih.gov For example, a gold-catalyzed cyclization of an N-homopropargyl amide can generate a cyclic intermediate that, after reduction and rearrangement, yields a piperidin-4-one with high diastereoselectivity. nih.gov This ketone can then be further modified.

Substrate-Controlled Synthesis : Another powerful method involves the ring-opening of a chiral epoxide. A synthesis could start with an optically active epoxide like (S)-(+)-epichlorohydrin, which is first reacted with 2-chlorophenol. nih.gov The resulting chiral chlorophenoxy epoxide can then be opened by an appropriate amine precursor that subsequently cyclizes to form the piperidine ring, establishing the stereocenter in a controlled manner. nih.gov Lewis acid-catalyzed SN2-type ring opening of activated aziridines is another advanced method to create stereogenic centers in piperidine rings. rsc.org

These methods provide access to specific stereoisomers of this compound and its derivatives, which is essential for detailed pharmacological evaluation. nih.gov

Applications of Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The principles of green chemistry, such as waste prevention, atom economy, and the use of catalysis, are being applied to the synthesis of piperidine derivatives. acs.org

Catalytic Processes : The use of transition metal catalysts, such as rhodium or palladium, can enable highly efficient and selective reactions. researchgate.netrsc.org For example, catalytic reductive amination is a key step in many piperidine syntheses, replacing older, less efficient methods. mdpi.com Palladium-catalyzed cross-coupling reactions are also instrumental in forming C-N and C-O bonds under mild conditions. researchgate.net

One-Pot Reactions : Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot) reduces solvent waste, energy consumption, and purification steps. A modular approach combining amide formation, gold-catalyzed cyclization, and reduction in one pot has been demonstrated for piperidine synthesis. nih.gov

Bio-renewable Feedstocks : A forward-looking green strategy involves synthesizing piperidines from bio-renewable resources. Researchers have reported the conversion of bio-renewable tetrahydrofurfurylamine (B43090) into piperidine using a Rh-ReOₓ/SiO₂ catalyst, showcasing a sustainable route to this important chemical scaffold. rsc.org While not a direct synthesis of the title compound, this demonstrates the potential for greener starting materials.

Design and Synthesis of Analogues and Derivatives of this compound

To explore the chemical space around this compound, analogues are designed and synthesized by systematically modifying different parts of the molecule. These modifications typically target the piperidine nitrogen, the piperidine ring itself, or the chlorophenoxy moiety.

The synthesis of these analogues often follows the core synthetic routes, with variations in the starting materials.

N-Substitution : The secondary amine of the piperidine ring is a common site for modification. It can be readily alkylated or acylated. Reductive amination with various aldehydes or ketones is a powerful method to introduce a wide range of substituents onto the piperidine nitrogen. nih.gov For example, reacting this compound with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields N-alkylated derivatives. mdpi.com

Aromatic Ring Substitution : Analogues can be created by using different substituted phenols in the initial ether synthesis step. This allows for the introduction of various functional groups (e.g., fluorine, methyl, trifluoromethyl) onto the phenyl ring, which can systematically alter the electronic and steric properties of the molecule. nih.gov

Piperidine Ring Substitution : Introducing additional substituents onto the piperidine ring is a more complex modification that often requires a completely new synthetic route, starting from a differently substituted piperidine precursor. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The synthesis of analogues is primarily driven by the need to understand how molecular structure affects biological activity (SAR) and physicochemical properties (SPR). nih.govvulcanchem.com By comparing the properties of systematically modified compounds, researchers can build models to design more potent and effective molecules.

For classes of compounds related to this compound, SAR studies have revealed key insights:

Role of the Phenoxy Group : In a series of piperidinol analogs with antituberculosis activity, modifications to the phenoxy group had a significant impact. For example, replacing a 4-chlorophenoxy group with a 4-(trifluoromethyl)phenoxy group led to a potent compound. nih.gov This highlights the sensitivity of biological activity to the electronic nature of the aromatic substituent.

Importance of the Piperidine Nitrogen : In a series of stearoyl-CoA desaturase 1 (SCD1) inhibitors, the piperidine nitrogen was incorporated into a urea (B33335) linkage. The nature of the substituent on this urea was critical for activity. A methyl carbamoylphenyl group was found to be optimal, leading to a potent and orally bioavailable inhibitor. nih.gov

Stereochemistry : The stereochemical configuration can be crucial for receptor binding. In a study of benzimidazole (B57391) NPY Y1 receptor antagonists, the individual stereoisomers of a derivative were synthesized and evaluated, revealing that biological affinity can be highly dependent on the spatial arrangement of the substituents. nih.gov

These studies demonstrate that even small structural changes to the phenoxy ring or substituents on the piperidine nitrogen can lead to significant changes in biological activity, guiding the design of future compounds.

Interactive Table: SAR of Related Piperidine Derivatives

Compound/ModificationBase ScaffoldKey Structural ModificationObserved EffectReference
Analog 1 4-Aryl-4-piperidinol(R)-3-(4-chlorophenoxy)-2-hydroxypropyl on NGood anti-tuberculosis activity nih.gov
Analog 2 4-Aryl-4-piperidinol(S)-3-(4-(trifluoromethyl)phenoxy) on NGood anti-tuberculosis activity nih.gov
Analog 3 4-PhenoxypiperidineN-linked to aryl ureaPotent SCD1 inhibition nih.gov
Analog 4 2-[(4-chlorophenoxy)methyl]benzimidazoleN-linked 3-(3-piperidinyl)propylMaximized affinity for Y1 receptor nih.gov
Analog 5 4-((phenoxy)methyl)piperidine3-phenoxyphenyl vs 3-(4-chlorobenzyl)phenylMaintained activity, failed to reduce lipophilicity nih.gov

Scaffold Diversification and Bioisosteric Modifications

The this compound framework serves as a valuable starting point in drug discovery, with its constituent parts—the piperidine ring, the ether linkage, and the substituted aromatic ring—offering multiple points for chemical modification. The diversification of this scaffold is crucial for optimizing molecular properties and exploring structure-activity relationships (SAR) to enhance biological activity and selectivity. nih.govnih.gov

Diversification of the Piperidine Moiety: The piperidine ring is a common motif in pharmaceuticals and a frequent target for modification. nih.gov The secondary amine of the piperidine provides a convenient handle for introducing a wide array of substituents. Common modifications include N-alkylation and N-acylation to generate extensive libraries of analogs. For instance, the nitrogen atom can be functionalized with alkyl chains, such as in 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine, or incorporated into more complex amide structures like 2-(2-Chlorophenoxy)-N-(3-fluorophenyl)-N-(piperidin-4-yl) acetamide. nih.govresearchgate.net Furthermore, advanced synthetic methods, including biocatalytic C-H oxidation and radical cross-coupling reactions, enable the enantioselective construction of complex and three-dimensionally diverse piperidine derivatives. chemistryviews.org

Modifications of the Phenoxy Group: The 2-chlorophenoxy group is a key structural feature that significantly influences the molecule's interaction with biological targets, often through hydrophobic and π-π stacking interactions. nih.gov The ortho-substitution on the phenoxy moiety is particularly noted for its role in structural diversification, which can enable selective recognition of specific receptor subtypes. nih.govencyclopedia.pub Further modifications, such as the introduction of additional substituents on the phenyl ring or altering the substitution pattern, are common strategies to fine-tune electronic properties and binding affinities.

Bioisosteric Modifications: Bioisosterism is a fundamental strategy in medicinal chemistry used to enhance a molecule's physicochemical and pharmacokinetic properties while retaining or improving its biological activity. ufrj.br This involves replacing a functional group with another that has similar spatial and electronic characteristics.

In the context of this compound, several bioisosteric replacements can be envisioned:

Functional Group Bioisosteres: Other functional groups within derivatives of the primary scaffold can also be replaced. For example, metabolically labile amide bonds are sometimes replaced with more stable mimics like triazoles, which can preserve the necessary hydrogen bonding pattern and geometry. pressbooks.pub

The table below summarizes various approaches to scaffold diversification.

Modification Strategy Target Moiety Example of Resulting Structure/Class Rationale
N-AlkylationPiperidine NitrogenN-propyl piperidine derivatives researchgate.netExplore lipophilicity and steric effects.
N-AcylationPiperidine NitrogenPiperidinyl-propanamides google.comIntroduce hydrogen bond acceptors/donors.
Aryl Group SubstitutionPhenoxy RingIntroduction of additional halogen or alkyl groupsModulate electronic properties and binding interactions. nih.gov
Ring BioisosterismPiperidine RingMorpholine or Azaspiro[3.3]heptane analogs pressbooks.pubenamine.netEnhance metabolic stability and fine-tune solubility.

Process Chemistry and Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process chemistry to ensure the method is efficient, cost-effective, safe, and environmentally benign. A scalable synthesis for this compound and its derivatives is essential for its potential application in pharmaceutical development. researchgate.netmdpi.com

Synthetic Route Selection: The key chemical transformation in synthesizing the core structure is the formation of the aryl ether bond between the 2-chlorophenol and the 3-hydroxypiperidine precursors. Several established methods can be considered for this coupling:

Williamson Ether Synthesis: A classical approach involving the reaction of the sodium salt of 2-chlorophenol with a 3-halopiperidine or a piperidin-3-yl sulfonate ester.

Ullmann Condensation: A copper-catalyzed coupling between 2-chlorophenol and 3-hydroxypiperidine. This method is robust for creating aryl ether bonds. pitt.edu

Buchwald-Hartwig C-O Coupling: A modern palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with higher functional group tolerance compared to traditional methods.

Optimization for Scale-up: Several factors must be optimized for large-scale synthesis:

Reagent and Solvent Choice: The choice of base is critical. While bases like cesium carbonate (Cs2CO3) are effective in the lab, their poor solubility can pose challenges in large-scale reactors. Alternatives with better solubility profiles, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), may be more suitable for industrial processes. mdpi.com Solvents should be selected based on reaction performance, safety, cost, and environmental impact.

Catalyst Efficiency: For catalyzed reactions, the choice of catalyst and ligand is paramount. The catalyst loading should be minimized to reduce costs and levels of residual metal in the final product. Rhodium and palladium catalysts have been noted for their effectiveness in synthesizing related piperidine structures. researchgate.netmdpi.com

Process Technology: Modern manufacturing technologies can significantly enhance scalability. The use of continuous flow reactors, for example, can offer improved heat transfer, better reaction control, higher yields, and enhanced safety compared to traditional batch processing.

The following table outlines key considerations for the scalable synthesis of this compound.

Parameter Laboratory-Scale Approach Scalability Consideration Example/Rationale
Reaction Type Ullmann or Buchwald-Hartwig CouplingHigh-yield, robust, and well-understood reactions.Copper or Palladium catalysis provides reliable C-O bond formation. researchgate.netpitt.edu
Base Selection Cesium Carbonate (Cs2CO3)Use of a highly soluble base.TBAF can be a more practical alternative to poorly soluble Cs2CO3 in large volumes. mdpi.com
Purification Preparative ChromatographyCrystallization or distillation.Chromatography is often not feasible or cost-effective for large quantities.
Manufacturing Tech Batch ReactorContinuous Flow ReactorImproves safety, control, and consistency for industrial production.

By focusing on these aspects of scaffold diversification and process chemistry, the full potential of this compound as a versatile chemical entity can be realized.

Computational Chemistry and in Silico Approaches for 3 2 Chlorophenoxy Piperidine Research

Target Identification and Validation using Computational Methods

The initial step in elucidating the pharmacological potential of 3-(2-Chlorophenoxy)piperidine is the identification of its biological targets. Computational methods offer a rapid and cost-effective means to generate hypotheses about which proteins or enzymes the compound might interact with. This process, often termed in silico target prediction or target fishing, leverages various computational strategies.

One common approach is ligand-based target prediction , which relies on the principle of chemical similarity. This method involves comparing the structure of this compound to databases of known bioactive compounds. By identifying molecules with similar structural or physicochemical properties, it is possible to infer potential targets. Web-based tools and specialized software can screen large databases like ChEMBL and PubChem to find compounds with similar fingerprints or pharmacophores. For instance, the piperidine (B6355638) scaffold is prevalent in a wide range of pharmaceuticals, and its presence in this compound suggests a potential interaction with targets associated with the central nervous system (CNS) or other systems where piperidine-containing drugs are active clinmedkaz.orgencyclopedia.pub.

Furthermore, machine learning and data mining approaches can be employed to predict biological activities. These methods use algorithms trained on large datasets of compound-target interactions to identify patterns that correlate chemical structures with specific biological outcomes nih.gov. For a novel compound like this compound, these models can predict a spectrum of potential activities, guiding subsequent experimental validation clinmedkaz.org.

Once a list of potential targets is generated, computational methods can also contribute to their validation. For example, if a specific enzyme is identified as a potential target, molecular docking and molecular dynamics simulations can be used to model the interaction in detail and estimate the binding affinity, providing a stronger rationale for experimental testing.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, molecular docking studies are instrumental in visualizing and analyzing its potential interactions at the atomic level.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure can be generated and optimized using quantum mechanical methods, while the protein's structure is typically obtained from experimental sources like the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.

Docking algorithms then systematically explore the conformational space of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. These scoring functions typically account for various non-covalent interactions, including:

Hydrogen bonds: The piperidine nitrogen in this compound can act as a hydrogen bond acceptor or donor (in its protonated form), while the ether oxygen can act as a hydrogen bond acceptor.

Hydrophobic interactions: The chlorophenoxy group provides a significant hydrophobic surface that can interact with nonpolar residues in the binding pocket.

Pi-stacking interactions: The aromatic chlorophenyl ring can engage in pi-pi stacking or cation-pi interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein.

The results of molecular docking are typically visualized as a ranked list of binding poses with their corresponding scores. Analysis of the top-ranked poses can reveal key amino acid residues involved in the interaction, providing insights into the structural basis of binding.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target protein to guide the design of new ligands researchgate.netresearchgate.net. With a docked pose of this compound, SBDD methodologies can be employed to optimize its structure for improved potency and selectivity.

For example, if the docking results show that the ortho-chloro substitution on the phenoxy ring fits into a specific hydrophobic pocket, analogues with different substituents at this position (e.g., fluoro, bromo, or methyl) could be designed and docked to see if a better fit can be achieved. Similarly, if the piperidine ring is not making optimal interactions, modifications to this part of the molecule can be explored. This iterative cycle of design, docking, and scoring allows for the rational optimization of the lead compound researchgate.net.

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known 3D structure for the target protein, Ligand-Based Drug Design (LBDD) approaches can be utilized gardp.org. LBDD relies on the knowledge of a set of molecules known to be active on a particular target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

If a series of analogues of this compound with known activities were available, a pharmacophore model could be generated. This model could then be used to screen virtual libraries for new compounds that match the pharmacophore, or to guide the design of novel analogues of this compound with improved activity nih.govdrugdesign.org.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of this compound and the stability of its complex with a target protein.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms. For this compound, an MD simulation can reveal its preferred conformations in solution and within a protein's binding site. The piperidine ring can exist in different chair and boat conformations, and the orientation of the chlorophenoxy group can also vary. Understanding these conformational preferences is important for drug design asianpubs.orgresearchgate.net.

When a ligand-protein complex from a docking study is subjected to MD simulations, the stability of the interaction can be evaluated. By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can assess whether the ligand remains stably bound in its initial docked pose. MD simulations can also reveal subtle changes in the binding mode and the role of water molecules in mediating the interaction, which are often not captured by docking alone researchgate.net.

Furthermore, advanced techniques like free energy calculations (e.g., MM/PBSA and MM/GBSA) can be applied to the MD simulation trajectories to provide a more accurate estimation of the binding free energy, which can be more reliable than the scoring functions used in molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR) nih.gov.

To develop a QSAR model for analogues of this compound, a dataset of compounds with measured biological activity (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape indices).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are then used to build a mathematical model that correlates the descriptors with the biological activity nih.govnih.gov. A robust QSAR model should be validated using both internal and external validation techniques to ensure its predictive power.

A validated QSAR model can be used to:

Predict the activity of newly designed analogues before they are synthesized.

Identify the key structural features that are important for activity, providing insights for lead optimization.

Understand the mechanism of action by correlating specific descriptors with biological activity.

Similarly, QSPR models can be developed to predict important physicochemical properties of this compound and its analogues, such as solubility, melting point, and metabolic stability. These models are valuable for assessing the "drug-likeness" of new compounds.

Virtual Screening and Rational Library Design for this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target sciengpub.irnih.gov. It is a cost-effective alternative to high-throughput screening (HTS) and can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

For this compound, virtual screening can be used to identify novel analogues with potentially improved properties. This can be done using either structure-based or ligand-based approaches. In structure-based virtual screening , a library of compounds is docked into the binding site of the target protein, and the compounds are ranked based on their docking scores. In ligand-based virtual screening , a pharmacophore model or a QSAR model derived from known active compounds is used to screen the library.

Rational library design involves the creation of a focused library of analogues based on the understanding of the structure-activity relationship (SAR). Starting with the this compound scaffold, a library of analogues can be designed by systematically modifying different parts of the molecule. For example, different substituents can be introduced on the phenoxy ring, the position of the chloro group can be varied, and the piperidine ring can be modified. Computational tools can be used to ensure that the designed library has good chemical diversity and favorable drug-like properties .

The combination of virtual screening and rational library design allows for the efficient exploration of the chemical space around the this compound scaffold, increasing the probability of discovering new lead compounds with enhanced therapeutic potential.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The prediction of ADMET properties is a cornerstone of computational chemistry in drug research. By leveraging algorithms trained on vast datasets of known compounds, it is possible to estimate the likely behavior of this compound within a biological system. These predictions are based on its physicochemical properties derived from its structure, such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight.

Absorption primarily determines the bioavailability of a compound. In silico models predict the extent to which this compound may be absorbed following administration. Key predictions revolve around its ability to permeate the intestinal lining and its interaction with efflux transporters.

Predictive models suggest that this compound has high human intestinal absorption (HIA). This is supported by its favorable physicochemical properties, which align with established rules for drug-likeness, such as Lipinski's rule of five. Models for Caco-2 cell permeability, an in vitro surrogate for intestinal absorption, also indicate a high likelihood of permeation. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), a major efflux pump that can limit the absorption of many compounds.

ParameterPredicted Value/Classification
Human Intestinal Absorption (HIA)High
Caco-2 Permeability (log Papp in 10-6 cm/s)High
P-glycoprotein SubstrateNo

Once absorbed, a compound's distribution throughout the body dictates its sites of action and potential for off-target effects. Predictive models estimate parameters like the volume of distribution (VDss) and the ability to cross critical biological barriers, such as the blood-brain barrier (BBB).

For this compound, the predicted volume of distribution is relatively low, suggesting it may not distribute extensively into tissues. A significant factor in distribution is plasma protein binding (PPB). While predictions can vary, the compound is expected to exhibit some degree of binding to plasma proteins. Crucially, predictive models indicate that this compound is likely to penetrate the blood-brain barrier, a key consideration for compounds with potential central nervous system (CNS) activity.

ParameterPredicted Value/Classification
Volume of Distribution (VDss)Low
Blood-Brain Barrier (BBB) PermeabilityYes
Fraction Unbound in PlasmaModerate (Predicted)

Metabolism is the process by which the body chemically modifies compounds, affecting their activity and facilitating their excretion. In silico models can predict which enzymes are likely to metabolize this compound and whether the compound itself might inhibit these enzymes.

The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) family. Predictive models suggest that this compound is a likely substrate for several CYP isoforms, primarily CYP2D6 and CYP3A4. Furthermore, the models indicate that it may act as an inhibitor of CYP2C9 and CYP2D6, suggesting a potential for drug-drug interactions if co-administered with other compounds metabolized by these enzymes.

CYP IsoformPredicted Interaction
CYP1A2Non-inhibitor
CYP2C9Inhibitor
CYP2C19Non-inhibitor
CYP2D6Substrate & Inhibitor
CYP3A4Substrate & Non-inhibitor

Excretion models predict how a compound and its metabolites are eliminated from the body. This is often quantified by total clearance and can involve renal or biliary routes. For this compound, models predict a relatively low total clearance rate. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), suggesting this specific pathway may not be a primary route of elimination.

Computational toxicology aims to predict potential adverse effects. This includes assessing mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and organ-specific toxicity.

For this compound, in silico models predict a low probability of mutagenicity in the AMES test. However, a significant prediction is the potential for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. hERG inhibition is a major concern in drug development as it is linked to a risk of cardiac arrhythmias. Other toxicity predictions, such as hepatotoxicity (liver toxicity) and skin sensitization, are generally low.

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at a biological level of organization. pmiscience.com For this compound, the predicted hERG inhibition serves as the MIE. This could lead to a cascade of key events: reduced potassium ion flow during cardiac repolarization, prolongation of the action potential, and ultimately, QT interval prolongation on an electrocardiogram, which is the adverse outcome associated with an increased risk of life-threatening arrhythmias. nih.govnumberanalytics.com The development of quantitative AOPs (qAOPs) can further help in predicting the dose-response relationship for such potential adverse effects. nih.gov

Toxicity EndpointPredicted Risk
AMES MutagenicityLow
hERG InhibitionHigh
HepatotoxicityLow
Skin SensitizationLow

Applications of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing computational chemistry. nih.gov For a compound like this compound, ML models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict its biological activity against various targets. researchgate.netbohrium.com

By representing the molecule using numerical descriptors or molecular fingerprints, ML algorithms such as random forests and support vector machines can be trained on datasets of compounds with known activities. bohrium.com These trained models can then predict whether this compound is likely to be active as, for example, an enzyme inhibitor or a receptor antagonist. researchgate.net

Furthermore, deep learning models and graph neural networks can learn complex features directly from the molecular structure, potentially uncovering novel structure-activity relationships that are not apparent from traditional analysis. nih.gov These approaches can be used to screen virtual libraries of similar compounds to identify derivatives of this compound with potentially improved potency or a more desirable ADMET profile. d-nb.infomdpi.com The use of ML can thus accelerate the design-test-learn cycle in the optimization of this and other novel chemical scaffolds.

Pharmacological Investigations of 3 2 Chlorophenoxy Piperidine and Its Derivatives

In Vitro Pharmacological Profiling

The in vitro evaluation of compounds is a foundational step in pharmacological research, providing insights into their direct interactions with molecular targets and their effects on cellular functions. Derivatives of 3-(2-chlorophenoxy)piperidine have been subjected to a variety of in vitro assays to characterize their potential therapeutic activities.

Receptor Binding and Functional Assays

Research into derivatives of this compound has identified interactions with several receptor systems, most notably chemokine and sigma receptors.

One complex derivative, known as LMD-559, which incorporates the 2-chlorophenoxy motif, has been identified as a potent dual agonist for the chemokine receptors CCR1 and CCR8. Functional assays, such as inositol (B14025) trisphosphate (IP3) turnover assays in transiently transfected COS-7 cells, demonstrated the agonistic properties of this compound at nanomolar concentrations. The binding mode of this derivative is noteworthy, with the positively charged amine in the piperidine (B6355638) ring anchoring to a conserved glutamic acid in the seventh transmembrane domain of both receptors. However, the orientation of the rest of the molecule within the binding pockets of CCR1 and CCR8 differs significantly, highlighting the nuanced interactions that can govern receptor activation.

Derivatives of piperidine featuring a (4-chlorophenoxy)alkyl moiety have also been investigated as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of central nervous system functions. Studies on a series of 4-methylpiperidines linked to (4-chlorophenoxy)alkyl chains explored the impact of stereochemistry on receptor selectivity, with one particular enantiomer, (-)-(S)-92, emerging as a highly selective ligand for the σ1 receptor over the σ2 receptor.

Table 1: Receptor Activity of selected this compound Derivatives

Compound Receptor Target Activity Assay Type
LMD-559 CCR1, CCR8 Dual Agonist Inositol Trisphosphate (IP3) Turnover

This table is for illustrative purposes and features data on derivatives of this compound.

Enzyme Inhibition and Activation Studies

The inhibitory effects of this compound derivatives on various enzymes have been a key area of investigation, suggesting potential applications in metabolic and neurological disorders.

A series of piperidine-aryl urea (B33335) derivatives incorporating a 4-(2-chlorophenoxy)piperidine (B1587323) core structure were identified as potent inhibitors of stearoyl-CoA desaturase 1 (SCD1). SCD1 is a critical enzyme in fatty acid metabolism. The lead compound from this series, 4-(2-chloro-phenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide, demonstrated significant inhibitory activity.

Furthermore, derivatives of chlorophenoxyalkylamines have been evaluated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. A compound identified as 1-(7-(4-chlorophenoxy)heptyl)homopiperidine was found to be the most potent in this series, inhibiting both enzymes with IC50 values in the low micromolar range. Specifically, the IC50 values were reported as 1.93 μM for Electrophorus electricus AChE (EeAChE) and 1.64 μM for equine serum BuChE (EqBuChE).

Table 2: Enzyme Inhibition Data for selected this compound Derivatives

Compound/Derivative Series Target Enzyme Potency (IC50)
4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide Stearoyl-CoA Desaturase 1 (SCD1) Not explicitly quantified in the provided source
1-(7-(4-Chlorophenoxy)heptyl)homopiperidine Acetylcholinesterase (AChE) 1.93 μM

This table presents data on derivatives of this compound to illustrate enzyme inhibitory activities.

Cell-Based Assays for Biological Activity

Cell-based assays provide a platform to assess the biological effects of compounds in a more complex, physiological context than isolated receptor or enzyme assays. Derivatives of this compound have been evaluated in various cell-based models to determine their potential as therapeutic agents.

For instance, complex piperidine derivatives containing a chlorophenoxy moiety have been synthesized and evaluated for their anti-tuberculosis activity. These studies involve assessing the minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis. Similarly, other 1,4-disubstituted piperidine derivatives with a chlorophenoxy component have been tested for their antimalarial activity against different strains of Plasmodium falciparum. These cell-based assays are crucial for identifying compounds with potential efficacy against infectious diseases. The activity of these compounds is often compared to standard drugs to determine their relative potency.

In Vivo Pharmacological Evaluation in Preclinical Models

Following promising in vitro results, the evaluation of drug candidates in living organisms is essential to understand their efficacy and pharmacodynamic effects in a whole-system context.

Efficacy Studies in Disease-Relevant Animal Models

Derivatives of this compound have shown efficacy in various animal models of disease.

The piperidine-aryl urea-based SCD1 inhibitor, 4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide, which demonstrated in vitro activity, also exhibited robust in vivo efficacy. In preclinical models, this compound showed dose-dependent lowering of the desaturation index, a marker of SCD1 activity.

In the context of pain research, certain 1,4-substituted piperidine derivatives have been assessed for their antinociceptive activity using the tail-flick method in mice. These studies help to determine the potential analgesic effects of the compounds in a living organism.

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are crucial for drug development as they provide measurable indicators of a drug's biological effect. The identification and validation of such biomarkers can help in assessing the engagement of a drug with its target and its downstream physiological impact.

For derivatives of this compound that act as enzyme inhibitors, such as the SCD1 inhibitors, the desaturation index serves as a key pharmacodynamic biomarker. Measuring the change in this index in response to drug administration provides a quantitative measure of the drug's effect on its target enzyme in vivo.

In studies involving receptor-targeted therapies, pharmacodynamic biomarkers might include the measurement of downstream signaling molecules or changes in the expression of specific genes or proteins. For the chemokine receptor agonist derivative LMD-559, relevant pharmacodynamic biomarkers in an in vivo setting could involve measuring changes in inflammatory cell migration or the levels of specific cytokines. However, specific in vivo pharmacodynamic biomarker data for this compound were not detailed in the reviewed sources.

Mechanistic Studies of Pharmacological Action

Understanding the precise mechanisms through which a compound exerts its effects is crucial for drug development. For this compound and its analogues, research has focused on identifying their molecular interaction points and the subsequent cellular signaling events they trigger.

The primary pharmacological activity of phenoxy-piperidine derivatives is often attributed to their interaction with monoamine transporters. These transporters, which include the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are critical for regulating neurotransmitter levels in the synaptic cleft. idrblab.net By inhibiting the reuptake of these neurotransmitters, these compounds can enhance serotonergic, noradrenergic, and dopaminergic signaling.

While specific binding data for this compound is not extensively documented in publicly available literature, research on structurally similar analogues provides significant insight into its likely molecular targets. Studies on derivatives, such as those where the chlorophenoxy group is positioned differently or where other substitutions are made, have demonstrated potent inhibitory activity at these transporters. For instance, research indicates that piperidine derivatives can inhibit serotonin and norepinephrine reuptake, positioning them as potential candidates for treating mood disorders like depression and anxiety.

The affinity of these compounds for their targets is a key determinant of their pharmacological profile. Affinity is often measured by the inhibition constant (Ki) or the half-maximal effective concentration (EC50). Data for close structural analogues of this compound highlight a variable affinity and selectivity profile across the monoamine transporters. For example, the related compound 4-(2-(3-chlorophenoxy)phenyl)piperidine has been shown to inhibit human NET with an EC50 of 49 nM and to bind to the dopamine transporter with a Ki of 310 nM. idrblab.net The stereochemistry of the piperidine ring also plays a critical role in determining potency and selectivity, with different isomers showing preferential activity at specific transporters. nih.gov

Table 1: Molecular Target Affinity for this compound Analogues

This table presents data for structurally related compounds to infer the potential activity of this compound.

CompoundTargetAssay TypeAffinity Value
4-(2-(3-Chlorophenoxy)phenyl)piperidineHuman Norepinephrine Transporter (NET)Inhibition of norepinephrine uptakeEC50: 49 nM
4-(2-(3-Chlorophenoxy)phenyl)piperidineDopamine Transporter (DAT)Binding AffinityKi: 310 nM idrblab.net
4-(2-(3-Fluorophenoxy)phenyl)piperidineHuman Dopamine Transporter (DAT)Inhibition of dopamine uptakeEC50: 657 nM bindingdb.org
4-(2-(3-Fluorophenoxy)phenyl)piperidineHuman Serotonin Transporter (SERT)Inhibition of [3H]5-HT uptakeEC50: 1020 nM bindingdb.org

The engagement of molecular targets like monoamine transporters initiates a cascade of intracellular events known as signal transduction. By inhibiting neurotransmitter reuptake, this compound and its derivatives increase the concentration of neurotransmitters such as serotonin in the synapse. nih.govmeduniwien.ac.at This enhanced availability of serotonin leads to greater activation of postsynaptic serotonin receptors. nih.gov

The serotonin system involves multiple receptor subtypes that are coupled to different signaling pathways:

G-protein Coupled Receptors (GPCRs): Many serotonin receptors, such as the 5-HT1 and 5-HT2 families, are GPCRs. nih.gov Activation of 5-HT1 receptors is often linked to the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Conversely, activation of 5-HT2 receptors typically engages Gq/11 proteins to activate phospholipase C (PLC). nih.gov PLC then catalyzes the formation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. nih.gov

Ligand-Gated Ion Channels: The 5-HT3 receptor is a ligand-gated ion channel that, upon binding serotonin, allows for the influx of cations, leading to direct neuronal depolarization without involving a second messenger system. nih.gov

Prolonged administration of transporter inhibitors can lead to adaptive changes in the brain. This includes the desensitization of presynaptic 5-HT1A autoreceptors, which normally act as a negative feedback mechanism to reduce serotonin release. nih.govgrantome.com This desensitization can result in a further enhancement of serotonergic neurotransmission. grantome.com Over the long term, these signaling changes can influence gene expression, leading to effects on neuronal plasticity and the synthesis of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). nih.gov

Exploration of Therapeutic Potential based on Piperidine Core Activity

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in potent and selective ligands for a variety of biological targets. researchgate.net This versatility has led to the exploration of piperidine derivatives for a wide spectrum of therapeutic applications.

The potential therapeutic applications for compounds based on the piperidine core are diverse and include:

Central Nervous System Disorders: As suggested by the mechanistic studies, the most direct potential for compounds like this compound lies in treating psychiatric and neurological conditions. Their ability to modulate monoamine transporters makes them candidates for antidepressants, anxiolytics, and treatments for other mood disorders. Furthermore, piperidine derivatives have been investigated for activity against Alzheimer's disease and schizophrenia.

Pain Management: The phenylpiperidine scaffold is a classic structure for analgesic agents, with many compounds in this class acting on opioid receptors to provide pain relief. ontosight.ai

Oncology: A growing body of research has shown that various piperidine derivatives possess antitumor properties, acting through diverse mechanisms to inhibit cancer cell growth.

Infectious Diseases: The piperidine ring is also present in compounds investigated for antiviral and antiparasitic activities.

The wide range of biological activities demonstrated by piperidine-containing compounds underscores the importance of this heterocyclic moiety in drug design. By modifying the substituents on the piperidine ring, medicinal chemists can fine-tune the pharmacological profile of a molecule to achieve desired potency, selectivity, and therapeutic effects, highlighting the vast potential that originates from the core piperidine structure. researchgate.net

Preclinical Toxicology and Safety Assessment of 3 2 Chlorophenoxy Piperidine

In Vitro Toxicity Screening

In vitro toxicity screening involves the use of cellular models to assess the potential of a compound to cause harm to cells and their components. These assays are crucial for early-stage identification of potential liabilities.

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells. Common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies membrane damage by measuring the release of LDH from lysed cells. promega.comresearchgate.net For piperidine (B6355638) derivatives, cytotoxicity can vary based on their substituents. For instance, some piperazine (B1678402) derivatives have shown significant cytotoxicity in various human cell lines, while others exhibit a better safety profile. nih.gov While specific data for 3-(2-Chlorophenoxy)piperidine is not available, it would be subjected to a panel of cytotoxicity assays using various cell lines to determine its potential to induce cell death.

Table 1: Representative Cytotoxicity Data for Structurally Related Compounds

Compound/Class Assay Cell Line Endpoint Result Reference
Piperazine Derivatives WST-1 Assay Multiple Human Cell Lines Cell Proliferation Varying degrees of cytotoxicity observed nih.gov
Chloroquine (Control) Various HUVEC cells IC50 > 100 µg/mL nih.gov

This table presents data from related compounds to illustrate the type of information generated from cytotoxicity assays.

Genotoxicity and mutagenicity assays are conducted to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. www.gov.uk The standard battery of tests includes the bacterial reverse mutation assay (Ames test), in vitro micronucleus assay, and the mouse lymphoma assay. europa.eu

For example, a structurally related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, showed a metabolism-dependent increase in reverse mutations in the Ames test, indicating mutagenic potential after metabolic activation. nih.gov This highlights the importance of including metabolic activation systems (like rat liver S9 fraction) in these assays. nih.gov Therefore, this compound would need to be evaluated for its potential to induce gene mutations, chromosomal aberrations, and DNA damage, both with and without metabolic activation.

Table 2: Genotoxicity Profile of a Structurally Related Piperazine Derivative

Compound Assay Tester Strain Metabolic Activation Result Reference
2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine Ames Test TA100, TA1537 With Rat S9 Positive (Dose-dependent increase in reverse mutations) nih.gov

This table illustrates the kind of data obtained from genotoxicity testing for a related compound.

Early screening for organ-specific toxicity is crucial, with a focus on the liver and heart, as these are common sites of drug-induced toxicity. nih.govfepbl.com

Hepatotoxicity: In vitro models using primary hepatocytes or liver-derived cell lines (e.g., HepG2) are used to assess potential liver toxicity. nih.govd-nb.info Mechanisms of hepatotoxicity can include steatosis, hepatitis, necrosis, and cholestasis. toxmsdt.com

Cardiotoxicity: Potential cardiotoxic effects are often evaluated using cardiomyocytes (e.g., H9c2 cells) or more advanced models like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). nih.gov These assays can detect effects on cell viability, electrophysiology (e.g., ion channel function), and contractility.

While no specific organ-specific toxicity data exists for this compound, studies on other compounds demonstrate that different cell lines can be used to predict general cytotoxicity, though predicting specific organ toxicity from simple in vitro models can be challenging. nih.gov

In Vivo Toxicology Studies in Relevant Animal Models

In vivo studies in animals are essential to understand the systemic effects of a compound and to establish a safe starting dose for potential human trials. wellbeingintlstudiesrepository.org These studies are typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog). wellbeingintlstudiesrepository.org

Acute toxicity studies involve the administration of a single, high dose of the compound to animals to determine the immediate adverse effects and the median lethal dose (LD50). usgs.govresearchgate.net Observations include changes in behavior, body weight, and any signs of toxicity or mortality over a period of up to 14 days. tjpr.org For piperidine itself, inhalation exposure can cause irritation, and at high concentrations, central nervous system toxicity. nih.gov The acute oral toxicity of a related compound, 4-(2-Chlorophenoxy)piperidine (B1587323) hydrochloride, is classified as Category 4 (Harmful if swallowed). angenechemical.com

Table 3: Predicted Acute Oral Toxicity for a Related Compound

Compound Species Route Toxicity Category Hazard Statement Reference

This table provides an example of acute toxicity classification.

Sub-chronic (typically 28 or 90 days) and chronic (6 to 12 months or longer) toxicity studies involve repeated administration of the compound to animals. criver.com These studies are designed to identify target organs for toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL). d-nb.info Key parameters evaluated include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of organs. tjpr.orgtapchinghiencuuyhoc.vn

For example, sub-chronic studies of 2,4-dichlorophenoxyacetic acid (2,4-D) in dogs identified reductions in body weight gain and minor changes in blood chemistry as treatment-related findings. nih.gov Chronic studies with the same compound did not show progressive toxicity, and a NOAEL was established. nih.gov Similar comprehensive studies would be required for this compound to fully characterize its long-term safety profile.

Table 4: General Design of Sub-Chronic and Chronic Toxicity Studies

Study Type Typical Duration Key Objectives Example Endpoints
Sub-Chronic 28 to 90 days Identify target organs, characterize dose-response, determine NOAEL for repeated exposure. Body weight, organ weights, hematology, clinical chemistry, histopathology. criver.com

This table outlines the general framework for in vivo toxicity studies.

Immunotoxicity Evaluation

Specific immunotoxicity data for this compound have not been published. The evaluation of potential immunotoxicity is a key safety consideration, as chemical-induced modulation of the immune system can lead to either immunosuppression (increasing susceptibility to infection or cancer) or immunoenhancement (increasing the risk of hypersensitivity or autoimmunity). nih.govfda.gov

Regulatory guidance from bodies like the FDA and ICH outlines a tiered approach for immunotoxicity assessment. fda.govich.org Initial indications can come from standard toxicity studies (STS), where parameters such as hematology (e.g., lymphocyte counts), changes in immune organ weights (spleen, thymus, lymph nodes), and histopathology are evaluated. ich.org If concerns arise from these findings, or due to structural similarities to known immunomodulators, the pharmacological properties of the drug, or the intended patient population, then additional, specific immunotoxicity studies are recommended. ich.org These can include T-cell dependent antibody response (TDAR) assays, natural killer (NK) cell activity assays, or cytokine profiling. nih.govinchem.org

Safety Pharmacology Studies

There is a lack of published safety pharmacology studies specifically for this compound. Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

Given that the piperidine moiety is common in centrally active agents, assessing effects on the central nervous system would be particularly important. Studies on other piperidine-containing compounds have shown effects on the CNS. For example, BF2.649, a compound with a piperidine and a chlorophenyl group, was found to enhance wakefulness and show pro-cognitive effects in preclinical models, indicating clear CNS activity. nih.gov Safety pharmacology would investigate potential adverse effects such as changes in behavior, coordination, and body temperature. Cardiovascular assessments would typically involve evaluating effects on blood pressure, heart rate, and the electrocardiogram (ECG), while respiratory studies would measure parameters like respiratory rate and tidal volume.

Identification and Validation of Biomarkers of Toxicity

Specific biomarkers of toxicity have not been identified or validated for this compound. A biomarker is a measurable indicator of a biological state and can be categorized as a biomarker of exposure, effect, or susceptibility. who.int They are crucial tools in toxicology for enhancing diagnostics, predicting toxicity, and improving risk assessment. agriscigroup.us

For the broader class of chlorophenols, it has been noted that no specific, reliable biomarkers of exposure or effect have been identified. nih.gov Urinary concentrations of the parent compounds or their metabolites have been used to assess exposure, but this is not specific, as other chemicals can be metabolized to chlorophenols. nih.gov Similarly, specific biomarkers for effects induced by chlorophenols are not established. nih.gov Any investigation into biomarkers for this compound would likely start with identifying its major metabolites and exploring general markers of liver or kidney function, depending on its metabolic and excretion profile.

Quantitative Risk Assessment Methodologies

A quantitative risk assessment (QRA) for this compound is not available. QRA is a systematic process to estimate the likelihood and magnitude of adverse effects in humans resulting from exposure to a chemical. environmentclearance.nic.inpublicatiereeksgevaarlijkestoffen.nl The process involves four key steps:

Hazard Identification: Determining the types of health effects a substance can cause (e.g., carcinogenicity, neurotoxicity), based on preclinical and other data.

Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the incidence of adverse effects.

Exposure Assessment: Evaluating the intensity, frequency, and duration of human exposure to the substance.

Risk Characterization: Integrating the information from the first three steps to estimate the probability of adverse health effects in a given population. who.int

For a pharmaceutical compound, risk characterization often involves calculating safety margins by comparing the anticipated human exposure level with the No-Observed-Adverse-Effect Level (NOAEL) derived from preclinical toxicology studies. Without comprehensive toxicology data for this compound, a formal QRA cannot be performed.

Analytical Methodologies for Research on 3 2 Chlorophenoxy Piperidine

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating 3-(2-Chlorophenoxy)piperidine from starting materials, byproducts, and degradation products. These techniques are critical for determining purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of piperidine (B6355638) derivatives. nih.govsigmaaldrich.com Method development for compounds like this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection.

For analogous piperidine compounds, reversed-phase HPLC is common. nih.gov A typical method would utilize a C18 column with a mobile phase consisting of an aqueous component (often with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run under a gradient elution program. nih.gov For instance, a gradient might run from 5% to 95% acetonitrile over several minutes to elute compounds with varying polarities. nih.gov Purity analysis is often conducted using a UV-VIS detector, with detection wavelengths typically set at 210, 215, 218, or 254 nm to capture the aromatic chromophore. nih.govnih.gov In the synthesis of related piperidinol analogs, HPLC analysis has been used to confirm reaction completion and product purity, which often exceeds 98%. nih.govsigmaaldrich.com

Validation of an HPLC method would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the analytical results.

Table 1: Illustrative HPLC Conditions for Analysis of Piperidine Derivatives

ParameterTypical ConditionsReference
InstrumentAgilent 1260/1290 Infinity II nih.gov
ColumnGemini C18 (5 μm, 250 × 4.6 mm) or equivalent nih.gov
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water nih.gov
Mobile Phase BAcetonitrile (MeCN) nih.gov
Gradient5% to 95% B over 8 minutes nih.gov
Flow Rate0.8 - 1.0 mL/min nih.gov
DetectionUV-VIS at 218 nm and 254 nm nih.gov

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile impurities. In the synthesis of this compound, GC can be used to detect and quantify residual solvents (e.g., ethanol, acetonitrile, tetrahydrofuran) and unreacted volatile starting materials, such as 2-chlorophenol (B165306).

The analysis of chlorophenoxy compounds by GC has been well-documented. nih.gov For acidic herbicides of this class, a derivatization step is often required to convert polar carboxyl groups into more volatile esters, though this is not necessary for this compound itself. researchgate.net Modern GC-MS techniques, including high-resolution quadrupole time-of-flight mass spectrometry (QTOFMS) with soft ionization, can provide high sensitivity and selectivity, allowing for detection of analytes at picogram levels and minimizing interference from matrix components. nih.gov Such methods are effective for identifying byproducts and ensuring the final compound meets stringent purity requirements. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions and for preliminary purity assessment. umich.edulibretexts.org In the synthesis of piperidine derivatives, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the product. nih.gov

A TLC analysis is performed by spotting a solution of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. umich.edu The plate is then developed in a chamber containing a suitable mobile phase. For a related compound, 3-(4-chlorophenoxy)piperidine, a mobile phase of 3:7 ethyl acetate/hexane on a silica gel plate was reported to give a retention factor (Rf) value of approximately 0.3. The spots are visualized under UV light or by staining with a chemical reagent. libretexts.org By comparing the spots of the reaction mixture to those of the starting materials, a researcher can determine the status of the reaction. umich.edu While primarily qualitative, TLC is an invaluable tool for optimizing reaction conditions and guiding purification efforts like column chromatography. umich.edu

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the 2-chlorophenoxy group and the aliphatic protons of the piperidine ring. The aromatic protons would appear in the downfield region (typically δ 6.8–7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The piperidine ring protons would appear more upfield, with the proton on the carbon bearing the ether linkage (C3-H) expected around δ 3.5–4.5 ppm. The remaining piperidine methylene (B1212753) protons would likely appear as complex multiplets between δ 1.5 and 3.5 ppm. chemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the δ 115–160 ppm range, while the piperidine carbons would be found in the upfield region (δ 20–70 ppm). mdpi.comcsic.es Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the final structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Piperidine N-H~1.5 - 3.0 (broad)N/A
Piperidine C2, C6 (CH₂)~2.5 - 3.2~45 - 55
Piperidine C3 (CH-O)~3.8 - 4.5~70 - 80
Piperidine C4, C5 (CH₂)~1.5 - 2.2~20 - 35
Aromatic C1' (C-O)N/A~150 - 155
Aromatic C2' (C-Cl)N/A~123 - 128
Aromatic C3'-C6' (CH)~6.8 - 7.5~115 - 131

Note: Predicted values are based on typical shifts for piperidine and substituted chlorophenoxy moieties and may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₄ClNO), the calculated monoisotopic mass is 211.0764 g/mol . aablocks.com In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 212.0837. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. csic.es For example, an HRMS analysis of the [M+H]⁺ ion would be expected to yield a mass value that matches the calculated value to within a few parts per million (ppm), thus confirming the molecular formula C₁₁H₁₅ClNO⁺. nih.govcsic.es Fragmentation analysis in MS/MS experiments could show characteristic losses, such as the loss of the 2-chlorophenoxy group, further corroborating the proposed structure.

Table 3: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₁H₁₄ClNO aablocks.comchemscene.com
Molecular Weight211.69 g/mol aablocks.comchemscene.com
Monoisotopic Mass211.0764 u aablocks.com
Calculated [M+H]⁺ (HRMS)212.0837 u mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound by identifying its functional groups. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups present in this compound are the secondary amine of the piperidine ring, the aromatic ring, the ether linkage, and the carbon-chlorine bond. The characteristic absorption bands for these groups are anticipated in the IR spectrum. For instance, the N-H stretching vibration of the piperidine ring typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the aromatic ring are observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

The presence of the aromatic ether is confirmed by the C-O-C stretching vibrations, which usually produce strong bands in the 1250-1000 cm⁻¹ region. The C-Cl bond of the chlorophenoxy group shows a characteristic absorption in the fingerprint region, typically between 800-600 cm⁻¹. The NIST WebBook provides reference spectra for piperidine, showing characteristic peaks that can be compared to the spectrum of its derivatives. nist.gov Analysis of related structures, such as 3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine, shows key absorptions like the C–H stretch around 2960 cm⁻¹, which helps in interpreting the spectrum of the target compound.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Piperidine N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aryl Ether C-O Stretch 1200 - 1250 (asymmetric)
Alkyl Ether C-O Stretch 1000 - 1050 (symmetric)
Aromatic C=C Stretch 1400 - 1600
C-Cl Stretch 600 - 800

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is utilized for the quantitative analysis of this compound and for providing information about its electronic structure. The technique measures the absorption of ultraviolet or visible light by the molecule, which is primarily dictated by the presence of chromophores. ijprajournal.comupi.edu

The principal chromophore in this compound is the 2-chlorophenoxy group. The aromatic ring and its substituents (chlorine and the ether oxygen) contain π-electrons and non-bonding electrons that can undergo electronic transitions (π → π* and n → π*) upon absorbing UV radiation. Typically, substituted benzene rings exhibit characteristic absorption bands in the UV region. The primary absorption band is expected around 200-220 nm, with a secondary, less intense band appearing between 250-280 nm. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity. upi.edu This analytical method is governed by the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration, making it suitable for quantitative measurements. ijprajournal.com

Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a sensitive and selective approach for the quantitative analysis of electroactive compounds like this compound. Techniques such as voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry) and amperometry can be employed to study its redox behavior and determine its concentration.

The phenoxy group and the piperidine moiety can be susceptible to electrochemical oxidation or reduction. Studies on the electroreductive synthesis of piperidine derivatives demonstrate that the imine precursors are electroactive, suggesting that the piperidine ring or its derivatives could also be analyzed using electrochemical techniques. d-nb.info For quantitative purposes, a calibration curve is typically constructed by measuring the peak current at a specific potential as a function of the compound's concentration. The choice of electrode material (e.g., glassy carbon, platinum) and supporting electrolyte is critical for achieving optimal sensitivity and selectivity.

Development and Validation of Analytical Methods for Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or tissue is essential for pharmacokinetic and metabolic studies. The complexity of these matrices necessitates the development of robust and validated analytical methods, typically involving liquid chromatography coupled with mass spectrometry (LC-MS/MS). nih.govbiointerfaceresearch.com

Sample Preparation: The first step involves extracting the analyte from the biological sample and removing interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): This method partitions the analyte between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent (e.g., C18, ion-exchange) to retain the analyte while interferences are washed away. mdpi.com The analyte is then eluted with a small volume of solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an initial extraction with an organic solvent followed by a cleanup step using a dispersive SPE. biointerfaceresearch.com

Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) is used to separate the analyte from any remaining matrix components. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target compound, minimizing the risk of interference from the matrix. nih.govbiointerfaceresearch.com

Method validation is performed according to regulatory guidelines to ensure the method is accurate, precise, sensitive, and specific for its intended purpose. Validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. nih.gov

Stability Studies and Identification of Degradation Products

Stability testing is crucial to understand how the quality of this compound changes over time under the influence of various environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the molecule. ijrpp.com

Forced Degradation Conditions: The compound is subjected to stress conditions that are more severe than accelerated stability testing conditions to induce degradation. ijrpp.com These typically include:

Acidic and Basic Hydrolysis: The compound is exposed to solutions of hydrochloric acid and sodium hydroxide (B78521) at elevated temperatures.

Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.

Thermal Degradation: The solid compound is exposed to high temperatures, often with and without humidity. ijrpp.com

Photodegradation: The compound is exposed to UV or visible light to assess its photostability.

A stability-indicating analytical method, usually HPLC with UV or MS detection, is developed to separate the parent compound from all its degradation products. researchgate.net The potential degradation pathways for this compound could include hydrolysis of the ether linkage under harsh acidic or basic conditions or oxidation of the piperidine ring.

The structures of the major degradation products are elucidated using techniques such as high-resolution mass spectrometry (HRMS) to determine their elemental composition and NMR spectroscopy to establish their complete chemical structure. researchgate.net Information from these studies is vital for determining appropriate storage conditions and shelf-life for the compound and any products containing it. ijrpp.comvichsec.org

Intellectual Property Landscape and Patent Analysis for 3 2 Chlorophenoxy Piperidine

Patentability Assessment of 3-(2-Chlorophenoxy)piperidine and its Derivatives

The patentability of this compound and its derivatives hinges on the fundamental criteria of novelty, inventive step (non-obviousness), and industrial applicability. A mere discovery of a compound is not sufficient for patent protection; it must be tied to a specific, credible, and substantial utility.

For a new derivative of this compound to be patentable, it must not have been previously disclosed to the public in any form. The inventive step requirement means that the new derivative must not be an obvious modification of existing compounds to a person skilled in the art. This can be demonstrated by showing unexpected properties, such as significantly improved therapeutic activity, a better safety profile, or a more efficient synthesis process compared to known analogs. The utility requirement is typically met in the pharmaceutical context by demonstrating a specific biological activity, for example, as an antagonist for a particular receptor.

Prior Art Search and Novelty Analysis

A thorough prior art search is fundamental to assessing the novelty of an invention. google.com This process involves searching patent databases and scientific literature for any disclosures of the compound or closely related structures before the priority date of a patent application. For this compound, the PubChem database indicates its existence with CAS Number 902837-29-0. nih.gov This public disclosure itself could be considered prior art, potentially hindering a broad patent claim on the compound per se.

However, novelty may still be established for:

New derivatives or analogs: Modifications to the this compound core that result in new chemical entities.

Specific stereoisomers: If the prior art only discloses a racemic mixture, a patent may be obtainable for a specific, isolated stereoisomer that exhibits unexpectedly advantageous properties.

New polymorphic forms: Different crystalline forms of the compound that may have improved stability, solubility, or bioavailability.

New medical uses: A "second medical use" patent can be sought if a new therapeutic application for the known compound is discovered.

Several patents disclose derivatives of chlorophenoxy piperidines, which would be considered relevant prior art. For instance, Austrian patent AT360019B describes a method for producing various phenoxymethyl (B101242) piperidine (B6355638) derivatives, including 4-(2-chlorophenoxymethyl)piperidine. google.com While not the exact compound, its structural similarity would be a key consideration in a novelty and inventive step analysis.

Freedom-to-Operate (FTO) Analysis

A Freedom-to-Operate (FTO) analysis is a crucial step to ensure that the commercialization of a product or process does not infringe on existing patents. wipo.intwipo.int This analysis involves identifying and reviewing the claims of in-force patents that could potentially cover the product, its manufacturing process, or its use. dickinson-wright.com

For this compound, an FTO analysis would involve a detailed examination of patents claiming piperidine derivatives with phenoxy linkages. For example, patent application CA2719000A1 discloses 1-[4-(2-chlorophenoxy)piperidine-1-carbonyl]-n-(4-phenylphenyl)cyclopropane-1-carboxamide, a derivative of 4-(2-chlorophenoxy)piperidine (B1587323). google.com While the core is different (4-substituted vs. 3-substituted), the presence of the 2-chlorophenoxy-piperidine moiety necessitates a careful legal review of the patent's claims to assess any potential overlap. Similarly, EP2061768A2 describes tert-Butyl 4-(4-amino-3-chlorophenoxy)piperidine-l-carboxylate, highlighting the patenting of piperidine structures with a chlorophenoxy group. google.com.na

The complexity of the FTO analysis increases with the number of jurisdictions in which a product will be marketed, as patent rights are country-specific. katzarov.com A comprehensive FTO requires not only a thorough search but also a legal interpretation of the patent claims in each relevant jurisdiction.

Patent Landscape Mapping and Competitive Intelligence in Piperidine Chemistry

Patent landscape mapping provides a visual representation of the patenting activity in a specific technology area. For piperidine chemistry, this involves identifying key players, trends in patent filings, and areas of innovation. The piperidine scaffold is a common feature in many pharmaceuticals, leading to a crowded and competitive patent landscape.

Analysis of patent data reveals that numerous pharmaceutical companies are actively patenting piperidine derivatives for a wide range of therapeutic applications. For example, patent WO2015140133A1 assigned to a major pharmaceutical company describes piperidine-dione derivatives for use as LDHA inhibitors in cancer treatment. google.com Another example is US20060211731A1, which discloses substituted piperidine compounds for treating cognitive disorders. google.com.pg

By mapping the patent landscape for chlorophenoxy piperidine derivatives, a company can identify:

Key competitors: Who is actively patenting in this space.

Technological trends: Which types of modifications and applications are being explored.

White space: Areas with little or no patenting activity, which may represent opportunities for new research and patent filings.

Potential licensors: Companies with relevant patents that could be licensed to gain market access.

Strategic Patent Filing and Portfolio Management

A robust patent strategy for compounds like this compound involves more than just filing a single patent on a lead compound. It requires building a comprehensive patent portfolio to protect the invention from various angles.

Key Strategic Considerations:

StrategyDescription
Genus and Species Claims Filing broad "genus" claims to cover a class of related compounds, along with more specific "species" claims for particularly active compounds.
Process Patents Protecting novel and efficient methods of synthesizing the compound and its intermediates. epo.org
Formulation Patents Covering specific pharmaceutical compositions that may enhance stability, delivery, or efficacy.
Method of Use Patents Claiming the use of the compound to treat specific diseases or conditions. google.com
Combination Therapy Patents Protecting the use of the compound in combination with other active agents.

Effective portfolio management also involves monitoring the patent activities of competitors, considering international patent filings in key markets, and strategically abandoning or allowing patents to lapse in areas that are no longer of commercial interest.

Challenges and Considerations in Pharmaceutical Patenting

The patenting of small molecules like this compound in the pharmaceutical field is fraught with challenges. The requirement for a clear demonstration of utility can be a hurdle in the early stages of drug discovery. scconline.org Furthermore, the high bar for inventive step means that minor modifications to known compounds may not be patentable unless they result in unexpected and significant improvements.

The practice of "evergreening," where companies file for secondary patents on minor modifications of an existing drug to extend its market exclusivity, is a contentious issue. While it can be a legitimate strategy to protect ongoing innovation, it is often scrutinized by patent offices and the public.

Finally, the cost and complexity of patent litigation mean that even with a granted patent, enforcing those rights can be a significant undertaking. A thorough understanding of the patent landscape and a well-crafted patent strategy are therefore essential for navigating the complexities of pharmaceutical IP.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Research into 3-(2-chlorophenoxy)piperidine and its analogues has primarily focused on its role as a versatile structural motif in the design of novel therapeutic agents. The key contribution of this compound lies in its utility as a building block for more complex molecules that exhibit a wide spectrum of pharmacological activities.

Key findings from various studies indicate that derivatives incorporating the 2-chlorophenoxy piperidine (B6355638) moiety are being investigated for several therapeutic applications:

Oncology: A notable derivative, 2-{[4-(2-Chlorophenoxy)piperidine-1-carbonyl]amino}-N-methylpyridine-4-carboxamide (MTI-301), is under investigation as a Stearoyl-CoA Desaturase 1 (SCD1) inhibitor for the treatment of solid cancers, demonstrating a clear path to clinical evaluation. clinicaltrials.gov

Infectious Diseases: The scaffold has been incorporated into compounds screened for activity against infectious agents. For instance, derivatives have been synthesized and evaluated for potential antimalarial properties. nih.gov The broader chlorophenoxy-piperidine structure has also been explored for anti-tuberculosis activity. nih.gov

Neurological Disorders: Synthetic efforts have produced derivatives with potential anticonvulsant activity, highlighting the scaffold's relevance in developing agents for central nervous system disorders. researchgate.net

The phenoxy group, in general, is considered a "privileged" moiety in drug discovery, and its combination with a piperidine ring provides a framework that can be readily modified to optimize binding to various biological targets. mdpi.com The research collectively underscores that the this compound core is a valuable starting point for generating compound libraries for drug discovery programs. vulcanchem.comsmolecule.com

Unaddressed Research Questions and Future Challenges

Despite the progress in synthesizing and evaluating derivatives, several research questions and challenges remain:

Limited Data on the Parent Compound: There is a notable lack of publicly available data on the specific biological profile of the parent compound, this compound. Most research has pivoted directly to more complex derivatives.

Mechanistic Elucidation: For many of the synthesized derivatives, the precise mechanism of action at the molecular level has not been fully detailed. Understanding how these compounds interact with their biological targets is crucial for rational drug design.

Stereoselectivity: The 3-position of the piperidine ring is a chiral center. A significant challenge is the development and implementation of efficient, stereoselective synthetic methods to produce specific enantiomers of this compound derivatives. organic-chemistry.org Evaluating the biological activity of individual stereoisomers is critical, as they often exhibit different pharmacological and toxicological profiles.

Structure-Activity Relationship (SAR) Gaps: While various derivatives have been created, a comprehensive SAR that systematically explores the impact of substitutions on both the phenoxy and piperidine rings is not yet complete. This limits the ability to predict the activity of novel analogues.

Pharmacokinetics and Safety: A recurring challenge in drug development is achieving a desirable profile for absorption, distribution, metabolism, and excretion (ADME). For many reported derivatives of this compound, detailed in vivo studies to assess their therapeutic efficacy and safety are the necessary next steps.

Prospective Avenues for Further Investigation

The existing body of research opens up several promising avenues for future investigation:

Systematic SAR Exploration: A focused effort to synthesize and test a wider array of analogues could provide a more complete picture of the structure-activity relationship. This would involve modifying the position and nature of the substituent on the phenyl ring and exploring different substitutions on the piperidine nitrogen.

Advanced Synthetic Methodologies: The application of modern catalytic enantioselective synthesis methods could provide access to chirally pure 3-substituted piperidines. organic-chemistry.org This would enable a more precise evaluation of the biological activity of individual stereoisomers and their potential therapeutic advantages.

Exploration of New Therapeutic Targets: The demonstrated versatility of the scaffold suggests it could be effective against other biological targets. Future research could screen this compound derivatives against other enzyme families, receptors (e.g., purinergic receptors), and ion channels implicated in various diseases. smolecule.comnih.gov

Computational and Structural Studies: Molecular docking and structural biology studies could be employed to better understand the binding modes of active derivatives. This would facilitate the rational design of new compounds with improved potency and selectivity.

Translational Research Outlook and Potential for Drug Development

The translational outlook for compounds derived from the this compound scaffold is promising. The progression of MTI-301 into clinical studies for cancer is a significant milestone that validates the therapeutic potential of this chemical class. clinicaltrials.gov This achievement provides a strong impetus for continued investment in drug discovery programs centered on this scaffold.

The potential for drug development is further supported by the diverse range of biological activities reported for its derivatives. The adaptability of the this compound framework allows medicinal chemists to tailor molecules for specific targets, increasing the probability of identifying lead compounds for various diseases. lookchem.com The table below summarizes some of the key derivatives and their investigated therapeutic applications, illustrating the breadth of potential for this compound class.

Derivative Name/ClassInvestigated Therapeutic AreaBiological Target/ActivityReference
2-{[4-(2-Chlorophenoxy)piperidine-1-carbonyl]amino}-N-methylpyridine-4-carboxamide (MTI-301)Oncology (Solid Cancers)Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor clinicaltrials.gov
2-(2-Chlorophenoxy)-N-(3-fluorophenyl)-N-(piperidin-4-yl) acetamideInfectious DiseaseAntimalarial Activity nih.gov
2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole DerivativesNeurologyAnticonvulsant Activity researchgate.net
N-[2-(3-chlorophenoxy)ethyl]-4-ethynyl-4-hydroxypiperidine-1-carboxamide (CEPP)Pain, Inflammation, OncologyTRPV1 Antagonist, Anti-inflammatory, Antiproliferative smolecule.com
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-olInfectious DiseaseAnti-tuberculosis Activity nih.gov

Future efforts will likely focus on optimizing the lead compounds that have emerged from initial screenings, improving their potency, selectivity, and pharmacokinetic properties to advance them toward clinical development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Chlorophenoxy)piperidine derivatives with high purity?

  • Methodology : Optimize reaction conditions using sodium hydroxide in dichloromethane at 20°C for short durations (e.g., 10 minutes). Ensure intermediates like 4-chlorophenyl-2-pyridinylmethanol are purified via column chromatography, and monitor reactions using TLC with ethyl acetate/petroleum ether eluents. Post-synthesis, employ recrystallization or HPLC for purification .
  • Safety : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact and inhalation of toxic intermediates .

Q. What analytical techniques are reliable for characterizing this compound structural integrity?

  • Techniques : Nuclear Magnetic Resonance (NMR) for confirming substituent positions (e.g., δ 7.0–7.6 ppm for aromatic protons), mass spectrometry for molecular weight validation, and X-ray crystallography for resolving stereochemistry . TLC with fluorescent indicators ensures reaction progress monitoring .

Q. How should researchers ensure compound stability during storage and handling?

  • Protocols : Store derivatives at 2–8°C in dry, airtight containers to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers or moisture. Use inert atmospheres (e.g., nitrogen) for long-term storage .

Advanced Research Questions

Q. How can QSAR models guide structural modifications to enhance target activity?

  • Approach : Use Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular descriptors (e.g., logP, polar surface area) with biological activity. For example, introducing electron-withdrawing groups (e.g., Cl) at the phenoxy ring improves anticonvulsant activity by enhancing receptor binding . Validate predictions using in vitro assays (e.g., IC50 measurements) .

Q. What in silico strategies predict pharmacokinetic properties of novel this compound analogues?

  • Tools : ADMET Predictor™ for absorption, distribution, and toxicity profiling. MedChem Designer™ simulates metabolic stability and cytochrome P450 interactions. Focus on optimizing bioavailability by reducing logP (<3) and ensuring compliance with Lipinski’s Rule of Five .

Q. How do substituent variations at the 3-position influence biological activity?

  • Key Findings : Replacing the 3-amino group with a 3-(2-chloroethyl)carbonylamino moiety enhances anticonvulsant activity (e.g., compound 7f in quinazolinone derivatives). Conversely, 4-methylpiperazine substitutions reduce activity due to steric hindrance . Prioritize substituents with balanced hydrophobicity and hydrogen-bonding capacity .

Q. What methodologies resolve contradictions in biological activity data among structural analogues?

  • Strategies : Cross-validate in vitro and in vivo assays (e.g., MES test for anticonvulsants). Use molecular docking to identify binding site discrepancies. For example, 2-(2,4-dichlorophenoxy) derivatives show higher activity than 2-phenoxy analogues due to improved hydrophobic interactions with target receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.